molecular formula C11H12N2O3S B11824639 methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate

methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate

Cat. No.: B11824639
M. Wt: 252.29 g/mol
InChI Key: JVUWBUNSEKXPBZ-UHFFFAOYSA-N
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Description

Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is a spirocyclic compound that features a unique structural motif combining a cyclopropane ring with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yields spiro[cyclopropane-1,9’-fluorene] through the Corey–Chaykovsky reaction . This method can be adapted for the synthesis of spiroindole derivatives by selecting suitable starting materials and reaction conditions.

Industrial Production Methods

Industrial production of such spirocyclic compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and minimizing the use of hazardous reagents. The specific industrial methods for methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate would depend on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the indole or cyclopropane rings.

Scientific Research Applications

Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their function. The exact molecular pathways and targets depend on the specific biological activity being studied. For example, spirocyclic compounds have been shown to inhibit microtubule assembly and interact with muscarinic serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-{1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamate is unique due to its specific combination of a cyclopropane ring and an indole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

methyl N-spiro[1H-indole-3,1'-cyclopropane]-2-ylidenesulfamate

InChI

InChI=1S/C11H12N2O3S/c1-16-17(14,15)13-10-11(6-7-11)8-4-2-3-5-9(8)12-10/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

JVUWBUNSEKXPBZ-UHFFFAOYSA-N

Canonical SMILES

COS(=O)(=O)N=C1C2(CC2)C3=CC=CC=C3N1

Origin of Product

United States

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